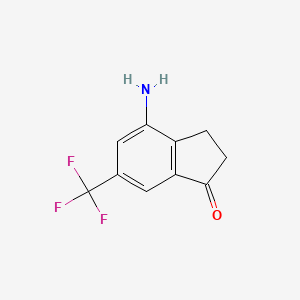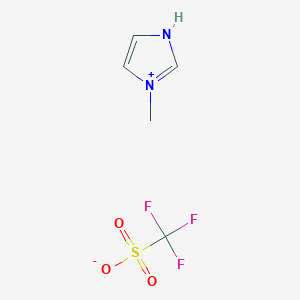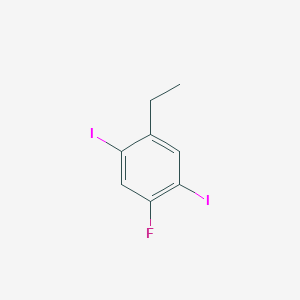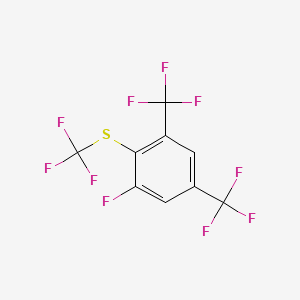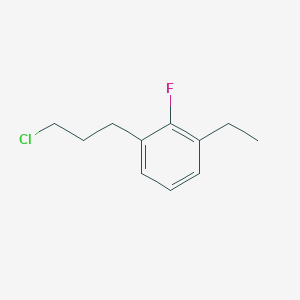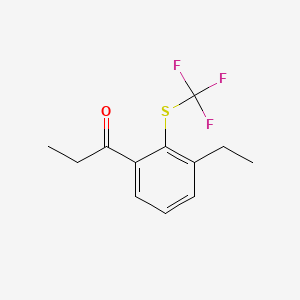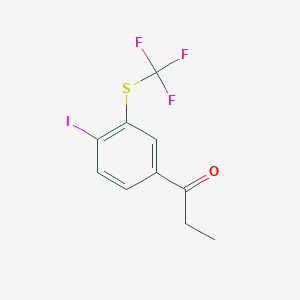
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid typically involves the bromination of a precursor compound, followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of trans-cinnamic acid, followed by further functionalization to introduce the propanoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the acrylic acid moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety can participate in various chemical reactions, influencing biological pathways or chemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: This compound is structurally similar but contains an additional bromine atom.
3-hydroxy-2-aryl acrylate: Another related compound with different functional groups and applications.
Uniqueness
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
3-[3-(2-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(13)12(16)10-4-2-3-9(7-10)5-6-11(14)15/h2-8H,1H3,(H,14,15) |
InChI Key |
ZBWWAJXFUFMOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1)C=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
